1'-(Methylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1’-(Methylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their distinctive three-dimensional architecture. The presence of both chroman and piperidine moieties in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(Methylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions One common method includes the reaction of chroman derivatives with piperidine under specific conditions to form the spirocyclic structure
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1’-(Methylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1’-(Methylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-(Methylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Spiroindole derivatives: Known for their biological activities and used in drug design.
Spirooxindole derivatives: Studied for their potential therapeutic effects.
Spiropiperidine derivatives: Investigated for their chemical and biological properties.
Uniqueness
1’-(Methylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to its specific combination of chroman and piperidine moieties, along with the presence of the methylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H17NO4S |
---|---|
Molecular Weight |
295.36 g/mol |
IUPAC Name |
1'-methylsulfonylspiro[3H-chromene-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C14H17NO4S/c1-20(17,18)15-8-6-14(7-9-15)10-12(16)11-4-2-3-5-13(11)19-14/h2-5H,6-10H2,1H3 |
InChI Key |
ZETZELLKTSNOFH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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